3-(1H-吡唑-1-基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

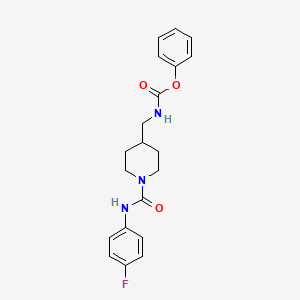

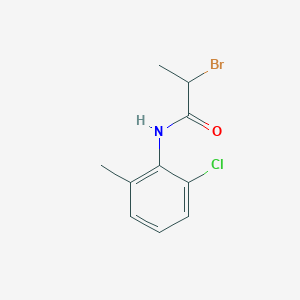

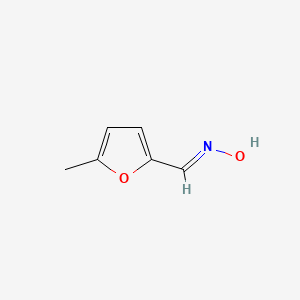

The molecular structure of ethyl 3-(1H-pyrazol-1-yl)propanoate is represented by the SMILES string O=C(OCC)CCN1C=CC=C1 . It has a molecular weight of 168.196.Physical And Chemical Properties Analysis

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a colorless to pale yellow liquid. It is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water.科学研究应用

Cytotoxicity and Anticancer Activity

Ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives have been synthesized and evaluated for their cytotoxic effects. Specifically, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones exhibited promising cytotoxic activity against human breast cancer cell lines (MCF-7) . Notably, some derivatives demonstrated better cytotoxicity than the standard drug cisplatin.

Antifungal and Antimicrobial Properties

(1H-1,2,3-Triazol-1-yl)acetic acid derivatives, which can be derived from ethyl 3-(1H-pyrazol-1-yl)propanoate, have shown antifungal activity, antimicrobial effects against mycobacterium tuberculosis, and antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1) .

Leishmaniasis and Malaria Research

Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain derivatives, including compound 13, which interacts favorably with the LmPTR1 pocket .

Integrin Affinity and Drug Development

Analog derivatives of ethyl 3-(1H-pyrazol-1-yl)propanoate have been investigated for their affinity to αvβ6 integrin. These compounds exhibit high binding affinity and pharmacokinetic properties suitable for inhaled dosing .

Multicomponent Synthesis and Biological Activity

Novel (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized via a one-pot, four-component method. These compounds hold promise for various biological applications .

安全和危害

属性

IUPAC Name |

ethyl 3-pyrazol-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-7-10-6-3-5-9-10/h3,5-6H,2,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWSOMWSAZWPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(1H-pyrazol-1-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

![1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2566131.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine](/img/structure/B2566135.png)